Calanolide A

Catalog No.
S522499
CAS No.
142632-32-4
M.F
C22H26O5
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calanolide A

CAS Number

142632-32-4

Product Name

Calanolide A

IUPAC Name

(16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18+/m1/s1

InChI Key

NIDRYBLTWYFCFV-FMTVUPSXSA-N

SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

Solubility

Soluble in DMSO

Synonyms

calanolide A, calanolide F, costatolide, NSC 661122

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)O

Description

The exact mass of the compound Calanolide A is 370.178 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 650886. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Pyranocoumarins - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Calanolide A is a naturally occurring compound classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It was first isolated in 1992 from the tree Calophyllum lanigerum var. austrocoriaceum, native to the Malaysian state of Sarawak, by researchers at the United States National Cancer Institute. The structure of Calanolide A can be described as 11,12-dihydro-2H,6H,10H-dipyrano[2,3-f:2′,3′-h]chromen-2-one, featuring a hydroxyl group at carbon 12 and methyl groups at positions 6, 10, and 11, along with a propyl group at carbon 4 .

  • Calanolide A is thought to inhibit the HIV-1 reverse transcriptase enzyme, which is essential for viral replication []. However, the detailed mechanism of action requires further investigation [].
  • Information on the safety and hazards associated with Calanolide A is limited in publicly accessible scientific resources.

Calanolide A is a naturally occurring compound isolated from the latex of Calophyllum lanigerum var. austrocoriaceum, a tree found in the rainforests of Borneo []. Scientific research into Calanolide A has focused on its potential applications as an antimicrobial and antiviral agent, particularly against HIV.

Antimicrobial Activity

Early studies have shown that Calanolide A exhibits antimicrobial activity against various bacteria and fungi in laboratory settings []. However, further research is needed to determine its effectiveness in vivo (within a living organism) and explore its potential as a therapeutic agent.

Antiviral Activity and HIV Research

Calanolide A has attracted significant scientific interest for its potential role in HIV treatment. In vitro (laboratory) studies have demonstrated that Calanolide A can inhibit the replication of HIV-1, the virus that causes AIDS [, ]. This suggests that Calanolide A might have potential as an antiretroviral drug.

However, further research is crucial. Clinical trials to evaluate the safety and efficacy of Calanolide A in humans are lacking []. Additionally, a synthetic analog of Calanolide A, F18, has shown more potent anti-HIV activity in laboratory studies []. This suggests that future research might focus on developing more powerful derivatives of Calanolide A.

The synthesis of Calanolide A involves several chemical transformations starting from L-phenylalanine. It is first converted into umbelliferone, which can then proceed through two pathways leading to dipetalolactone. This dipetalolactone undergoes a Wagner–Meerwein rearrangement to yield the final product. The reactions emphasize the importance of specific stereochemistry for its biological activity .

Calanolide A exhibits significant anti-HIV activity by selectively inhibiting the HIV-1 reverse transcriptase enzyme. Its mechanism allows it to bind to two distinct sites on the enzyme but not simultaneously. This unique binding capability differentiates it from other NNRTIs. In addition to its antiviral properties, Calanolide A has shown antiproliferative effects against certain cancer cell lines and has demonstrated activity against both drug-susceptible and resistant strains of Mycobacterium tuberculosis .

The total synthesis of Calanolide A was developed due to the limited availability of natural sources. The synthetic route typically involves:

  • Extraction of plant material using a dichloromethane-methanol mixture.
  • Sequential solvent partitioning to isolate active fractions.
  • Purification through vacuum liquid chromatography and high-performance liquid chromatography.

Various synthetic methods have been reported, including organocatalyzed reactions and enantioselective synthesis techniques that focus on achieving the desired stereochemistry .

Calanolide A is primarily investigated for its potential as an anti-HIV therapeutic agent. Its unique mechanism of action makes it a candidate for combination therapies with other antiviral drugs such as nevirapine. Additionally, its antiproliferative properties suggest potential applications in cancer treatment and as an anti-tuberculosis agent .

Interaction studies have shown that Calanolide A can enhance the efficacy of other antiviral agents when used in combination therapies. It has been found to act synergistically with nevirapine against HIV-1. Furthermore, it is metabolized by cytochrome P450 enzymes, which may influence its pharmacokinetics and interactions with other medications .

Calanolide A has several structural analogs and related compounds that share similar biological activities:

Compound NameStructure CharacteristicsBiological Activity
Calanolide BSimilar core structure but different substituentsAnti-HIV activity
Pseudocalanolide DVariations in hydroxyl and alkyl groupsPotentially similar activities
12-O-Acetylcalanolide AAcetylated variant with enhanced solubilityAnti-HIV activity
(-)-Calanolide BEnantiomer with distinct stereochemistryAnti-HIV activity

What makes Calanolide A unique among these compounds is its ability to bind to two different sites on the HIV reverse transcriptase enzyme, enhancing its effectiveness against certain viral mutations that confer resistance to other NNRTIs .

Calanolide A is a complex natural product belonging to the dipyranocoumarin class of compounds, representing one of the most structurally sophisticated examples of this family [1] [2]. The compound exhibits remarkable structural complexity with multiple stereogenic centers and a unique tetracyclic framework that has posed significant challenges for synthetic chemists.

Pyranocoumarin Core Architecture

Calanolide A possesses a distinctive 11,12-dihydro-2H,6H,10H-dipyrano[2,3-f:2',3'-h]chromen-2-one core structure [1] [3]. The molecular formula is C22H26O5 with a molecular weight of 370.4 g/mol [1] [3]. The compound features a complex tetracyclic ring system consisting of a coumarin lactone fused to two pyran rings, creating what is classified as an angular pyranocoumarin [4].

The core architecture incorporates several critical structural elements that define its biological activity. The compound contains a propyl group at position 4, methyl groups at positions 6, 6, 10, and 11, and a hydroxyl group at position 12 [1] [2]. The absolute stereochemistry has been established as (10R,11S,12S), which is essential for the compound's biological activity [1] [2].

The pyranocoumarin core represents a sophisticated fusion of aromatic and heterocyclic systems. The coumarin lactone provides the fundamental chromophore, while the fused pyran rings contribute to the three-dimensional architecture that is critical for biological recognition. This structural arrangement creates a rigid, pre-organized molecular framework that facilitates specific binding interactions with target proteins [4].

The dipyranocoumarin classification distinguishes Calanolide A from simpler coumarins and monocyclic pyranocoumarins. The presence of two pyran rings fused to the coumarin core creates a unique structural motif that is relatively rare in natural products. This architectural complexity contributes both to the compound's potent biological activity and to the synthetic challenges associated with its preparation [5].

Total Synthesis Strategies

The synthetic challenges associated with Calanolide A have prompted the development of multiple synthetic approaches, each addressing different aspects of the structural complexity. The primary synthetic strategies can be categorized into several distinct methodological approaches, each with specific advantages and limitations.

Synthesis MethodStarting MaterialKey StepsOverall YieldYearReference
Phloroglucinol-based (5-step)Phloroglucinol + Ethyl butyrylacetatePechmann reaction, Friedel-Crafts acylation, chromenylation, cyclization, Luche reductionNot specified1996Flavin et al. [6]
Thia-calanolide A synthesis3,5-dimethoxythiophenolFriedel-Crafts tigloylation of thiocoumarin4.5%2012Chopade et al. [7]
Paraldehyde cyclizationChromene intermediateParaldehyde treatment, acid cyclization27% (cyclization step)1997US Patent [8]

The most extensively studied synthetic approach involves a five-step synthesis starting from phloroglucinol [6] [9]. This strategy begins with the formation of 5,7-dihydroxy-4-propylcoumarin through a Pechmann reaction between phloroglucinol and ethyl butyrylacetate [6] [8]. The Pechmann condensation is conducted under acidic conditions, typically using concentrated sulfuric acid, trifluoroacetic acid, or methanesulfonic acid as the catalyst [8].

The phloroglucinol-based approach has proven to be the most successful and widely adopted strategy for large-scale synthesis. The method provides ready access to multi-kilogram quantities of intermediates, making it suitable for both research and potential commercial applications [10]. The synthetic sequence demonstrates good reproducibility and allows for the preparation of both racemic material and optically resolved enantiomers [6].

Alternative synthetic strategies have been explored to address specific challenges in the total synthesis. These include approaches utilizing different starting materials and employing alternative cyclization strategies to construct the complex tetracyclic framework. The diversity of synthetic approaches reflects the ongoing efforts to optimize yield, stereoselectivity, and overall synthetic efficiency.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation reaction represents a crucial step in multiple synthetic approaches to Calanolide A, serving as a key carbon-carbon bond forming reaction in the construction of the tetracyclic core [6] [11]. This electrophilic aromatic substitution reaction has been employed in various forms throughout different synthetic strategies.

In the primary synthetic route, Friedel-Crafts acylation is employed to introduce the acyl group that ultimately forms part of the pyran ring system [6]. The reaction typically involves the treatment of the dihydroxycoumarin substrate with an appropriate acylating agent in the presence of a Lewis acid catalyst. The most commonly employed catalysts include aluminum chloride (AlCl3), iron chloride (FeCl3), and related Lewis acids [12] [13].

The acylation reaction requires careful optimization of reaction conditions to achieve satisfactory yields and regioselectivity. The choice of solvent system has proven to be particularly critical, with different solvent combinations providing dramatically different outcomes. In related thiocoumarin synthesis, the use of a carbon disulfide-nitrobenzene (CS2-PhNO2) solvent system in a 7:3 ratio has been shown to provide optimal results for Friedel-Crafts tigloylation reactions [11] [14].

The Friedel-Crafts acylation step is particularly challenging due to the presence of multiple reactive sites on the aromatic substrate. The dihydroxycoumarin precursor contains several positions that could potentially undergo acylation, making regioselectivity a significant concern. The electronic effects of the hydroxyl groups and the lactone carbonyl influence the reactivity pattern, requiring careful selection of reaction conditions to achieve the desired regioselectivity [12].

Temperature control during the acylation reaction is crucial for achieving optimal results. Reactions are typically conducted at elevated temperatures, often ranging from 80°C to 100°C, depending on the specific substrate and acylating agent employed [15]. The reaction time also requires optimization, with typical reaction periods ranging from several hours to overnight, depending on the reactivity of the specific substrates involved.

Thiocoumarin Derivative Synthesis

The synthesis of thia-calanolide A represents an innovative approach to addressing the synthetic challenges associated with the natural product [11] [14]. This strategy involves the replacement of one of the oxygen atoms in the pyranocoumarin core with sulfur, creating a thioanalog that maintains structural similarity while potentially offering synthetic advantages.

The thiocoumarin approach begins with 3,5-dimethoxythiophenol as the starting material, which undergoes a series of transformations to construct the thiocoumarin core [11] [14]. The key step involves the Friedel-Crafts tigloylation of 5,7-dihydroxy-4-n-propyl thiocoumarin using carefully optimized reaction conditions [11]. This acylation reaction represents a critical carbon-carbon bond forming step that constructs the tetracyclic framework.

The thiocoumarin synthesis employs a six-step synthetic sequence that achieves an overall yield of 4.5% [11] [14]. While this yield is modest, the approach demonstrates the feasibility of constructing the complex tetracyclic architecture through alternative heterocyclic frameworks. The synthesis provides valuable insights into the structural requirements for biological activity and offers a platform for further structural modifications.

The use of sulfur in place of oxygen introduces subtle but significant changes in the electronic properties of the resulting molecules. Sulfur is larger and less electronegative than oxygen, which affects both the geometric parameters and the electronic distribution within the molecule. These changes can influence both the synthetic accessibility and the biological properties of the resulting compounds [16].

The thiocoumarin approach has provided important structure-activity relationship information, demonstrating that the oxygen-to-sulfur substitution significantly reduces anti-HIV activity compared to the natural product [11] [14]. This finding highlights the critical importance of the exact electronic and geometric parameters of the natural product for optimal biological activity, while also validating the synthetic approach as a means of exploring structural modifications.

Thiocoumarins represent a specialized class of compounds that have found applications beyond their use as Calanolide A analogs. The 4-hydroxythiocoumarin scaffold serves as a versatile starting material for the synthesis of various heterocyclic systems, making it valuable for both synthetic methodology development and medicinal chemistry applications [16].

Stereochemical Challenges in Synthetic Pathways

The synthesis of Calanolide A presents formidable stereochemical challenges due to the presence of three stereogenic centers at positions 10, 11, and 12, which can theoretically give rise to eight possible stereoisomers [17] [18]. The natural product exists as the (10R,11S,12S) stereoisomer, and only this specific configuration exhibits significant anti-HIV activity [6] [17].

The stereochemical complexity is particularly pronounced in the trans-10,11-dimethyldihydropyran-12-ol ring system (designated as ring C), which represents the most challenging aspect of the total synthesis [17] [19]. The trans relationship between the 10- and 11-methyl groups is essential for biological activity, as analogs containing a cis relationship are completely devoid of anti-HIV activity [17] [19].

The construction of the correct stereochemistry requires careful control of reaction conditions throughout the synthetic sequence. The cyclization step that forms the key intermediate chromanone is particularly critical, as it establishes the relative stereochemistry at positions 10 and 11 [8] [9]. Two different cyclization protocols have been developed to address this challenge.

The first approach employs acetaldehyde diethyl acetal in the presence of trifluoroacetic acid and pyridine to achieve cyclization [6] [9]. This method provides the desired trans-10,11-dimethyl configuration as the major product, though the reaction also produces some of the undesired cis isomer as a minor product. The stereoselectivity of this reaction depends critically on the reaction temperature and the choice of acid catalyst.

An alternative cyclization approach utilizes paraldehyde instead of acetaldehyde diethyl acetal [8]. This modification provides improved stereoselectivity, yielding the desired trans isomer in 27% yield along with only 8% of the cis derivative [8]. The use of paraldehyde offers practical advantages in terms of handling and provides more consistent results across different reaction scales.

The final stereochemical challenge involves the reduction of the chromanone intermediate to establish the correct configuration at position 12 [6] [9]. This transformation is accomplished through Luche reduction, which employs sodium borohydride in the presence of cerium chloride to achieve selective reduction of the ketone functionality [9] [20].

The Luche reduction conditions are critical for achieving the desired stereochemical outcome. The reaction must be conducted at lower temperatures to favor the formation of the desired stereoisomer [6] [9]. The use of cerium chloride as an additive modifies the reducing properties of sodium borohydride, converting the "soft" hydride nucleophile to a "hard" nucleophile that preferentially attacks the carbonyl carbon rather than undergoing conjugate addition [20] [21].

The stereochemical challenges have necessitated the development of resolution techniques to separate the desired enantiomer from racemic mixtures. Chromatographic resolution has been successfully employed to separate (+)-calanolide A from (-)-calanolide A [6] [17]. Only the (+) enantiomer exhibits significant anti-HIV activity, while the (-) enantiomer is inactive [6] [17].

The importance of stereochemistry extends beyond the immediate synthetic challenges to include fundamental questions about structure-activity relationships. Removal of the 10-methyl group results in decreased activity, with only one epimer exhibiting anti-HIV activity [17] [19]. Substitution of the 10-methyl group with an ethyl chain maintains anti-HIV activity with only a 4-fold reduction in potency, while substitution with an isopropyl group completely eliminates activity [17] [19].

The stereochemical requirements have also influenced the development of alternative synthetic strategies. The recognition that multiple stereoisomers could be formed has led to the exploration of approaches that reduce the number of stereogenic centers. Ring C-modified analogs that contain only one stereocenter have been prepared as a means of simplifying the synthetic challenges while maintaining biological activity [18] [22].

The structure-activity relationship studies of calanolide A have revealed several critical functional groups that are essential for its potent anti-human immunodeficiency virus activity. These investigations have been conducted through systematic modification of the compound's molecular structure and evaluation of the resulting biological activity against human immunodeficiency virus type 1 reverse transcriptase [1] [2].

The 12-Hydroxyl Group

The 12-hydroxyl group represents one of the most critical functional groups for anti-human immunodeficiency virus activity in calanolide A. Structure-activity relationship studies have demonstrated that compounds containing a 12β-hydroxyl group generally possess significant anti-human immunodeficiency virus activity [3]. The stereochemical configuration at carbon-12 is particularly important, as compounds with the S configuration at carbon-12 display the most potent activity with effective concentration 50 values ranging between 0.18 and 2.0 micromolar [3]. In contrast, compounds with the R configuration at carbon-12 (enantiomers) show no noticeable anti-human immunodeficiency virus effect [3].

Synthetic intermediates in which the 12-hydroxyl group was oxidized to the ketone state exhibited suppressed anti-human immunodeficiency virus activity, with effective concentration 50 values only 5-fold less potent than that of calanolide A [2]. These ketone derivatives represent the first compounds in the calanolide series to exhibit anti-human immunodeficiency virus activity while not containing a 12-hydroxyl group [2]. The 12-oxocalanolide A derivatives demonstrated that the presence of a heteroatom at carbon-12 is necessary for anti-human immunodeficiency virus effects, but the specific nature of the functional group can be modified while retaining activity [3].

The 10,11-Trans-Dimethyl Configuration

The relative stereochemistry at carbon-10 and carbon-11 constitutes another essential structural feature for potent anti-human immunodeficiency virus activity. Structure-activity relationship studies have consistently shown that compounds containing 10,11-trans-methylation display the most potent activity [3]. This trans configuration is critical for maintaining the proper three-dimensional structure required for effective binding to human immunodeficiency virus type 1 reverse transcriptase.

Removal of the 10-methyl group resulted in decreased activity, with only one epimer exhibiting anti-human immunodeficiency virus activity [2]. Substituting the 10-methyl group with an ethyl chain maintained anti-human immunodeficiency virus activity, with only a 4-fold reduction in potency relative to racemic calanolide A [2]. However, substitution of the 10-methyl group with an isopropyl moiety completely eliminated the anti-human immunodeficiency virus activity [2]. Addition of an extra methyl group at either the 10- or 11-position maintained the basic stereochemical features while removing chirality but resulted in decreased activity relative to calanolide A [2].

In all cases, analogues containing a cis relationship between the 10- and 11-alkyl moieties were completely devoid of activity [2]. This finding emphasizes the critical importance of the trans configuration for biological activity and suggests that the spatial arrangement of these methyl groups is essential for proper binding to the target enzyme.

The 4-Propyl Group

The propyl group at position 4 represents another critical structural feature for anti-human immunodeficiency virus activity. This substituent is present in all active calanolide derivatives and appears to be essential for maintaining the proper molecular conformation required for effective binding to human immunodeficiency virus type 1 reverse transcriptase [3]. The propyl group contributes to the overall hydrophobic character of the molecule and may participate in hydrophobic interactions within the binding site.

Structure-activity relationship studies have shown that compounds lacking the 4-propyl group or containing different substituents at this position generally exhibit reduced or eliminated anti-human immunodeficiency virus activity. The specific length and branching pattern of the alkyl chain at position 4 appears to be optimized in the natural product for maximum biological activity.

The Coumarin Core Structure

The coumarin core structure provides the fundamental scaffold for calanolide A and its derivatives. This heterocyclic system is essential for maintaining the proper overall molecular architecture and for providing the appropriate electronic properties required for biological activity [3]. The presence of the lactone functionality within the coumarin ring contributes to the molecule's stability and may participate in hydrogen bonding interactions with the target enzyme.

Modifications to the coumarin core, such as the introduction of nitrogen or sulfur heteroatoms, have been explored in the development of aza-calanolides and thia-calanolides. These modifications can significantly alter the biological activity, with aza-calanolides showing enhanced activity and thia-calanolides showing reduced activity compared to the parent compound [4] [5].

Analog Development: Aza-Calanolides and Thia-Calanolides

The development of aza-calanolides and thia-calanolides represents a significant advancement in the structure-activity relationship studies of calanolide A. These analogs were designed to overcome the limitations associated with the natural product, including instability and bioavailability issues in physiological media [5].

Aza-Calanolides

Aza-calanolides represent a novel class of anti-human immunodeficiency virus active compounds in which the oxygen atom in ring B is replaced with nitrogen [5]. This modification leads to the formation of a stable quinolinone ring system instead of the coumarin structure present in the natural product. The first synthesis of aza-calanolides was achieved starting from dimethoxy aniline, and these compounds exhibited potent in vitro anti-human immunodeficiency virus reverse transcriptase activity [5].

The aza-calanolide A analog demonstrated enhanced anti-human immunodeficiency virus activity compared to the natural product calanolide A. The effective concentration 50 value of racemic aza-calanolide A (0.12 micromolar) was significantly lower than that of the natural product calanolide A (0.27 micromolar) [5]. Similarly, the inhibitory concentration 50 values for aza-calanolide A and calanolide A were 15 and 23, respectively, indicating that the aza-analog is active at lower concentrations [5].

The therapeutic index value observed for aza-calanolide A (126) was higher than that of naturally occurring calanolide A (82), indicating that the aza-analog could be a better choice for further preclinical development [5]. The enhanced activity of aza-calanolides may be attributed to the increased stability of the quinolinone ring system and improved binding interactions with the target enzyme.

Thia-Calanolides

Thia-calanolides represent another class of calanolide analogs in which the oxygen atom in ring B is replaced with sulfur [6] [4]. The synthesis of thia-calanolide A has been successfully accomplished starting from 3,5-dimethoxythiophenol in six steps with an overall yield of 4.5% [6]. The key reaction involved Friedel-Crafts tigloylation of 5,7-dihydroxy-4-n-propyl thiocoumarin employing an appropriate solvent system [6].

In biological evaluation for anti-human immunodeficiency virus activity, thia-calanolide A demonstrated comparatively less activity than calanolide A and its synthetic analogue aza-calanolide A [6]. The compound showed only 28% inhibition compared to 99.7% inhibition by synthetic calanolide A [4]. The reduced activity of thia-calanolide A may be attributed to the bulkier sulfur atom and the amphoteric nature of sulfur, which could contribute to the retarded activity [4].

The thia-calanolide A has been resolved by chiral high-performance liquid chromatography to afford two isomers with optical rotation values of +54.3° and -49.8° [4]. Despite the reduced activity compared to the parent compound, thia-calanolides provide valuable insights into the structure-activity relationships and demonstrate the importance of the heteroatom in ring B for biological activity.

Comparative Analysis of Heteroatom Substitutions

The development of aza-calanolides and thia-calanolides has provided important insights into the role of heteroatoms in the biological activity of calanolide derivatives. The replacement of oxygen with nitrogen in aza-calanolides results in enhanced activity, while the replacement with sulfur in thia-calanolides leads to reduced activity. This pattern suggests that the electronic properties and size of the heteroatom significantly influence the binding affinity and biological activity of these compounds.

The enhanced activity of aza-calanolides may be due to the ability of nitrogen to participate in additional hydrogen bonding interactions with the target enzyme, while the reduced activity of thia-calanolides may be attributed to the larger size and different electronic properties of sulfur compared to oxygen. These findings have important implications for the rational design of new calanolide derivatives with improved biological properties.

Impact of Substituent Modifications on Reverse Transcriptase Binding

The binding of calanolide A to human immunodeficiency virus type 1 reverse transcriptase involves a complex mechanism that has been elucidated through extensive structure-activity relationship studies. Understanding how substituent modifications affect reverse transcriptase binding is crucial for the rational design of more potent and selective inhibitors [7] [8].

Dual Binding Site Mechanism

Calanolide A exhibits a unique binding mechanism to human immunodeficiency virus type 1 reverse transcriptase that involves two distinct binding sites [7] [8]. Kinetic analyses have indicated that calanolide A inhibits human immunodeficiency virus type 1 reverse transcriptase through a complex mechanism involving two calanolide A binding sites [7]. With respect to either deoxynucleotide triphosphate or template-primer binding, one site was competitive and the other was uncompetitive [7].

The data indicate that calanolide A binds near the active site of the enzyme and interferes with deoxynucleotide triphosphate binding [7]. At certain concentrations, calanolide A can bind human immunodeficiency virus type 1 reverse transcriptase in a mutually exclusive fashion with respect to both the pyrophosphate analog phosphonoformic acid and the acyclic nucleoside analog 1-ethoxymethyl-5-ethyl-6-phenylthio-2-thiouracil [7]. This indicates that calanolide A shares some binding domains with both phosphonoformic acid and 1-ethoxymethyl-5-ethyl-6-phenylthio-2-thiouracil, presumably reflecting its interaction with reverse transcriptase near both the pyrophosphate binding site and the active site of the enzyme [7].

Stereochemical Requirements for Binding

The stereochemical configuration of substituents significantly affects the binding affinity and biological activity of calanolide derivatives. The 10,11-trans-dimethyl configuration and the 12-S-hydroxyl group are essential for optimal binding to human immunodeficiency virus type 1 reverse transcriptase [3]. Compounds with the correct stereochemistry at these positions display the most potent activity with effective concentration 50 values in the range of 0.18 to 2.0 micromolar [3].

The importance of stereochemistry is further emphasized by the observation that enantiomers with the 12-R-hydroxyl configuration or compounds with cis orientation of methyl groups at carbon-10 and carbon-11 show no noticeable anti-human immunodeficiency virus effect [3]. This suggests that the three-dimensional arrangement of these substituents is critical for proper binding to the target enzyme and that even small changes in stereochemistry can dramatically affect biological activity.

Enhanced Activity Against Resistant Mutations

One of the most remarkable features of calanolide A is its enhanced activity against certain resistant mutations of human immunodeficiency virus type 1 reverse transcriptase. Calanolide A is active against viral isolates with the Y181C amino acid mutation in the reverse transcriptase of human immunodeficiency virus type 1 [1]. This mutation is commonly observed in both laboratory and clinical viral isolates and is associated with high-level resistance to most other non-nucleoside reverse transcriptase inhibitors [1].

Viral isolates that contain multiple azidothymidine-resistant mutations and the Y181C mutation are actually hypersensitive to the antiviral activity of calanolide A [1]. Further enhancement of activity is observed with reverse transcriptases that possess the Y181C change together with azidothymidine-resistant mutations [9]. The mechanism underlying this enhanced activity appears to involve the creation of new binding interactions that are favorable for calanolide A binding but unfavorable for other non-nucleoside reverse transcriptase inhibitors [9].

Impact of Structural Modifications on Binding Affinity

Structural modifications to calanolide A have been shown to significantly affect its binding affinity to human immunodeficiency virus type 1 reverse transcriptase. The most dramatic improvements in binding affinity have been observed with halogenated derivatives, particularly the 10-bromomethyl-11-demethyl-12-oxocalanolide A (designated F18) [10] [11]. This compound exhibits much higher inhibitory potency and therapeutic index (effective concentration 50 = 2.85 nanomolar, therapeutic index > 10,526) than the parent compound [10].

The enhanced binding affinity of F18 appears to be due to the formation of new hydrogen bonds between the halogen substituent and amino acid residues in the binding site [11]. This demonstrates that rational substitution of functional groups can lead to significant improvements in binding affinity and biological activity. The 11-demethyl-12-oxocalanolide A analog also showed improved activity (effective concentration 50 = 0.11 micromolar, therapeutic index = 818) compared to the parent compound [10].

Binding Site Flexibility and Accommodation

The binding site of human immunodeficiency virus type 1 reverse transcriptase shows remarkable flexibility in accommodating different calanolide derivatives. The Y181C mutation creates a binding pocket that is particularly favorable for calanolide A and its derivatives [11]. The lack of the bulky aromatic tyrosine residue in the reverse transcriptase binding site permits more spatial flexibility for calanolide derivatives to rotate and fit into the binding pocket [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

370.17802393 g/mol

Monoisotopic Mass

370.17802393 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S5A9TQN46W

Drug Indication

For use in combination treatment of HIV infection (AIDS).

Pharmacology

Calanolide A is a new non-nucleoside reverse transcriptase inhibitor (NNRTI) derived from a plant found in the Malaysian rain forest. A related compound, calanolide B, also has anti-HIV activity. Both drugs are being developed by Sarawak Pharmaceuticals. The drug is metabolised by cytochrome P450 CYP3A, and its developers have suggested that drug levels may be enhanced if co-administered with ritonavir (Norvir). The drug is active in the test tube against HIV with the two most common NNRTI-related mutations, K103N and Y181C, and selects for a mutation which does not cause cross-resistance with any other NNRTIs currently under investigation. A substitution at codon Y188H of reverse transcriptase has been associated with 30-fold resistance to calanolide A in vitro (Quan 1999). The compound is essentially inactive against strains of the less common HIV type 2.

MeSH Pharmacological Classification

Anti-HIV Agents

Mechanism of Action

Viral life-cycle studies indicate that calanolide A acts early in the infection process, similar to the known HIV reverse transcriptase (RT) inhibitor 2', 3'-dideoxycytidine. In enzyme inhibition assays, calanolide A potently and selectively inhibits recombinant HIV type 1 RT but not cellular DNA polymerases or HIV type 2 RT within the concentration range tested.

Other CAS

142632-32-4

Metabolism Metabolites

Hepatic.

Wikipedia

Calanolide_A

Biological Half Life

20 hours for 800mg

Dates

Last modified: 08-15-2023
1: Peng ZG, Chen HS, Wang L, Liu G. [Anti-HIV activities of HIV-1 reverse transcriptase inhibitor racemic 11-demethyl-calanolide A]. Yao Xue Xue Bao. 2008 May;43(5):456-60. Chinese. PubMed PMID: 18717330.
2: Ma T, Liu L, Xue H, Li L, Han C, Wang L, Chen Z, Liu G. Chemical library and structure-activity relationships of 11-demethyl-12-oxo calanolide A analogues as anti-HIV-1 agents. J Med Chem. 2008 Mar 13;51(5):1432-46. doi: 10.1021/jm701405p. PubMed PMID: 18284187.
3: Sheng L, Zhang Q, Liu Z, Liu X, Wang B, Chen H, Li Y. Determination of 10-chloromethyl-11-demethyl-12-oxo-calanolide A in rat plasma using liquid chromatography-tandem mass spectrometry and its application to pharmacokinetics. Biomed Chromatogr. 2014 Dec;28(12):1589-91. doi: 10.1002/bmc.3196. PubMed PMID: 24760543.
4: Liu X, Sheng L, Zhao M, Mi J, Liu Z, Li Y. In vitro glucuronidation of the primary metabolite of 10-chloromethyl-11-demethyl-12-oxo-calanolide A by human liver microsomes and its interactions with UDP-glucuronosyltransferase substrates. Drug Metab Pharmacokinet. 2015 Feb;30(1):89-96. doi: 10.1016/j.dmpk.2014.09.007. PubMed PMID: 25760535.
5: Auwerx J, Rodríguez-Barrios F, Ceccherini-Silberstein F, San-Félix A, Velázquez S, De Clercq E, Camarasa MJ, Perno CF, Gago F, Balzarini J. The role of Thr139 in the human immunodeficiency virus type 1 reverse transcriptase sensitivity to (+)-calanolide A. Mol Pharmacol. 2005 Sep;68(3):652-9. PubMed PMID: 15961674.
6: Xu ZQ, Barrow WW, Suling WJ, Westbrook L, Barrow E, Lin YM, Flavin MT. Anti-HIV natural product (+)-calanolide A is active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Bioorg Med Chem. 2004 Mar 1;12(5):1199-207. PubMed PMID: 14980631.
7: Eiznhamer DA, Creagh T, Ruckle JL, Tolbert DT, Giltner J, Dutta B, Flavin MT, Jenta T, Xu ZQ. Safety and pharmacokinetic profile of multiple escalating doses of (+)-calanolide A, a naturally occurring nonnucleoside reverse transcriptase inhibitor, in healthy HIV-negative volunteers. HIV Clin Trials. 2002 Nov-Dec;3(6):435-50. PubMed PMID: 12501127.
8: Ma T, Gao Q, Chen Z, Wang L, Liu G. Chemical resolution of +/- -calanolide A, +/- -cordatolide A and their 11-demethyl analogues. Bioorg Med Chem Lett. 2008 Feb 1;18(3):1079-83. PubMed PMID: 18155519.
9: Creagh T, Ruckle JL, Tolbert DT, Giltner J, Eiznhamer DA, Dutta B, Flavin MT, Xu ZQ. Safety and pharmacokinetics of single doses of (+)-calanolide a, a novel, naturally occurring nonnucleoside reverse transcriptase inhibitor, in healthy, human immunodeficiency virus-negative human subjects. Antimicrob Agents Chemother. 2001 May;45(5):1379-86. PubMed PMID: 11302799; PubMed Central PMCID: PMC90477.
10: Xue H, Lu X, Zheng P, Liu L, Han C, Hu J, Liu Z, Ma T, Li Y, Wang L, Chen Z, Liu G. Highly suppressing wild-type HIV-1 and Y181C mutant HIV-1 strains by 10-chloromethyl-11-demethyl-12-oxo-calanolide A with druggable profile. J Med Chem. 2010 Feb 11;53(3):1397-401. doi: 10.1021/jm901653e. PubMed PMID: 20050672.
11: Buckheit RW Jr, White EL, Fliakas-Boltz V, Russell J, Stup TL, Kinjerski TL, Osterling MC, Weigand A, Bader JP. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, costatolide, and dihydrocostatolide. Antimicrob Agents Chemother. 1999 Aug;43(8):1827-34. PubMed PMID: 10428899; PubMed Central PMCID: PMC89377.
12: Sekino E, Kumamoto T, Tanaka T, Ikeda T, Ishikawa T. Concise synthesis of anti-HIV-1 active (+)-inophyllum B and (+)-calanolide A by application of (-)-quinine-catalyzed intramolecular oxo-Michael addition. J Org Chem. 2004 Apr 16;69(8):2760-7. PubMed PMID: 15074925.
13: Xu ZQ, Norris KJ, Weinberg DS, Kardatzke J, Wertz P, Frank P, Flavin MT. Quantification of (+)-calanolide A, a novel and naturally occurring anti-HIV agent, by high-performance liquid chromatography in plasma from rat, dog and human. J Chromatogr B Biomed Sci Appl. 2000 Jun 9;742(2):267-75. PubMed PMID: 10901131.
14: Quan Y, Motakis D, Buckheit R Jr, Xu ZQ, Flavin MT, Parniak MA, Wainberg MA. Sensitivity and resistance to (+)-calanolide A of wild-type and mutated forms of HIV-1 reverse transcriptase. Antivir Ther. 1999;4(4):203-9. PubMed PMID: 10723499.
15: Currens MJ, Gulakowski RJ, Mariner JM, Moran RA, Buckheit RW Jr, Gustafson KR, McMahon JB, Boyd MR. Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1. J Pharmacol Exp Ther. 1996 Nov;279(2):645-51. PubMed PMID: 8930167.
16: Currens MJ, Mariner JM, McMahon JB, Boyd MR. Kinetic analysis of inhibition of human immunodeficiency virus type-1 reverse transcriptase by calanolide A. J Pharmacol Exp Ther. 1996 Nov;279(2):652-61. PubMed PMID: 8930168.
17: Hanna L. Calanolide A: a natural non-nucleoside reverse transcriptase inhibitor. BETA. 1999 Apr;12(2):8-9. PubMed PMID: 11366704.
18: Xu ZQ, Hollingshead MG, Borgel S, Elder C, Khilevich A, Flavin MT. In vivo anti-HIV activity of (+)-calanolide A in the hollow fiber mouse model. Bioorg Med Chem Lett. 1999 Jan 18;9(2):133-8. PubMed PMID: 10021914.
19: Galinis DL, Fuller RW, McKee TC, Cardellina JH 2nd, Gulakowski RJ, McMahon JB, Boyd MR. Structure-activity modifications of the HIV-1 inhibitors (+)-calanolide A and (-)-calanolide B. J Med Chem. 1996 Oct 25;39(22):4507-10. PubMed PMID: 8893846.
20: Flavin MT, Rizzo JD, Khilevich A, Kucherenko A, Sheinkman AK, Vilaychack V, Lin L, Chen W, Greenwood EM, Pengsuparp T, Pezzuto JM, Hughes SH, Flavin TM, Cibulski M, Boulanger WA, Shone RL, Xu ZQ. Synthesis, chromatographic resolution, and anti-human immunodeficiency virus activity of (+/-)-calanolide A and its enantiomers. J Med Chem. 1996 Mar 15;39(6):1303-13. PubMed PMID: 8632437.

Explore Compound Types